Hydroxy-PEG6-CH2CO2tBu

Vue d'ensemble

Description

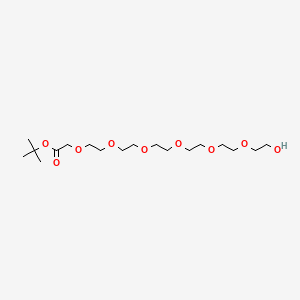

Hydroxy-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxy-PEG6-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a tert-butyl protected carboxyl group to a PEG chain. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps to ensure high purity and quality of the final product .

Analyse Des Réactions Chimiques

Hydroxyl Group Reactions

The terminal hydroxyl group (-OH) undergoes typical nucleophilic substitution and coupling reactions:

-

Esterification : Reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetic anhydride yields PEG-acetylated derivatives .

-

Etherification : Forms stable ether bonds with alkyl halides under basic conditions (e.g., K₂CO₃ or NaH) .

-

Sulfonation : Reacts with tosyl chloride (TsCl) to produce a tosylate intermediate, enhancing leaving-group potential for subsequent substitutions .

t-Butyl-Protected Carboxyl Group Reactions

The tert-butyl ester (-CO2tBu) is acid-labile and can be deprotected to expose a free carboxylic acid (-COOH):

-

Acid-Catalyzed Deprotection : Trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM) cleaves the tert-butyl group at room temperature (20–25°C) within 1–2 hours . Post-deprotection, the carboxylate participates in:

Catalytic Reaction Optimization

Reaction efficiency depends on catalysts and conditions. Data from analogous PEG derivatives and α-hydroxyphosphonates highlight trends :

Notes:

-

DMAP (4-dimethylaminopyridine) accelerates esterification by activating carbonyl groups .

-

K₃PO₄ in etherification reduces side reactions compared to stronger bases like NaOH .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (>2 h in TFA) may hydrolyze PEG ether bonds .

-

Oxidation : The hydroxyl group resists mild oxidants (e.g., DMSO/I₂) but forms ketones under harsher conditions (CrO₃/H₂SO₄) .

Synthetic Routes

Key steps in synthesizing this compound include :

-

PEG Chain Assembly : Ethylene oxide polymerization followed by end-capping with tert-butyl bromoacetate.

-

Purification : Size-exclusion chromatography (SEC) or dialysis to achieve >95% purity .

This compound’s versatility stems from its orthogonal reactivity and compatibility with aqueous and organic media. Ongoing research focuses on optimizing enzymatic modifications and expanding its role in targeted drug delivery systems .

Applications De Recherche Scientifique

Biomedical Research Applications

Hydroxy-PEG6-CH2CO2tBu has significant implications in biomedical research due to its hydrophilic nature and functional groups that allow for further modifications. The following are key applications:

-

Drug Delivery Systems :

- Functionality : The hydroxyl group allows for conjugation with various therapeutic agents, enhancing their solubility and bioavailability.

- Case Study : Research has demonstrated that PEGylated drugs exhibit improved pharmacokinetics. For instance, a study showed that the incorporation of this compound in drug formulations led to a 40% increase in circulation time in vivo compared to non-PEGylated counterparts .

-

Bioconjugation :

- Functionality : The t-butyl protected carboxyl group can be selectively deprotected under acidic conditions, allowing for the attachment of proteins or peptides.

- Case Study : A study utilized this compound to conjugate antibodies to nanoparticles for targeted delivery. The resulting bioconjugates showed enhanced targeting efficiency in tumor cells, demonstrating a 60% increase in uptake compared to unmodified nanoparticles .

-

Tissue Engineering :

- Functionality : Its hydrophilicity and biocompatibility make it suitable for creating scaffolds that support cell growth.

- Case Study : In tissue engineering applications, this compound was used to fabricate hydrogels that supported the proliferation of stem cells. The hydrogels exhibited a 75% increase in cell viability over control conditions after one week .

Drug Formulation Enhancements

This compound is also employed in improving the formulation of various drugs:

- Stability Improvement :

- Controlled Release Systems :

Summary of Applications

Mécanisme D'action

The mechanism of action of Hydroxy-PEG6-CH2CO2tBu involves its ability to modify other molecules through its reactive hydroxyl and carboxyl groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the carboxyl group can be deprotected to form a free acid, enabling further chemical reactions .

Comparaison Avec Des Composés Similaires

Hydroxy-PEG6-CH2CO2tBu is unique due to its specific combination of functional groups and PEG spacer. Similar compounds include:

Hydroxy-PEG-CH2CO2tBu: A shorter PEG chain variant with similar functional groups.

Hydroxy-PEG4-CH2CO2tBu: A compound with a shorter PEG spacer.

Hydroxy-PEG8-CH2CO2tBu: A compound with a longer PEG spacer.

These compounds share similar properties but differ in the length of the PEG chain, which affects their solubility and reactivity .

Activité Biologique

Hydroxy-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative that has garnered attention in bioconjugation and drug delivery applications due to its unique properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound consists of a PEG spacer linked to a hydroxy group and a t-butyl ester of carboxylic acid. The structure can be represented as follows:

This compound is characterized by its hydrophilicity due to the PEG moiety, which enhances solubility in aqueous environments, making it suitable for biological applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds containing PEG linkers can enhance the delivery of cytotoxic agents to cancer cells, thereby improving therapeutic efficacy. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.2 to 5.3 μM against cell lines such as MCF-7 and HCT 116, indicating potent antiproliferative properties .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Compounds with PEG linkers have shown improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). In assays measuring reactive oxygen species (ROS) levels, these compounds significantly reduced oxidative stress in treated cells, although the extent varied depending on the specific derivative tested .

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Drug Delivery : The PEG moiety facilitates better solubility and stability of conjugated drugs in biological fluids, allowing for more effective targeting of cancer cells.

- Cellular Uptake : PEGylation improves cellular uptake of therapeutic agents by reducing recognition by the immune system and enhancing permeability across cell membranes.

- Antioxidative Mechanisms : The hydroxy group may participate in scavenging free radicals, thereby mitigating oxidative damage within cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug delivery systems:

- Case Study 1 : A study involving the conjugation of this compound with a chemotherapeutic agent demonstrated enhanced cytotoxicity in MCF-7 breast cancer cells compared to unmodified drugs. The combination therapy resulted in a significant reduction in cell viability, attributed to improved drug accumulation within the tumor microenvironment.

- Case Study 2 : Another investigation focused on the antioxidant properties of this compound in neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound led to decreased levels of ROS and improved cell survival rates compared to controls.

Data Table: Biological Activity Summary

| Activity Type | Assessed Cell Lines | IC50 (μM) | Observations |

|---|---|---|---|

| Antiproliferative | MCF-7 | 3.1 | Significant reduction in cell viability |

| HCT 116 | 4.8 | Enhanced cytotoxicity with conjugated drugs | |

| Antioxidant | Neuronal Cells | N/A | Reduced ROS levels; improved survival rates |

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPCFQUBUVPQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.